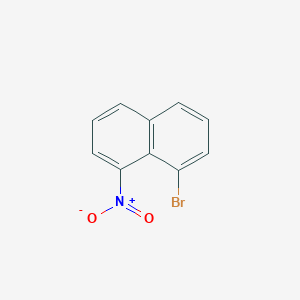

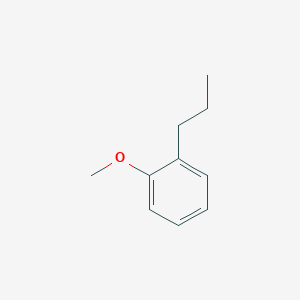

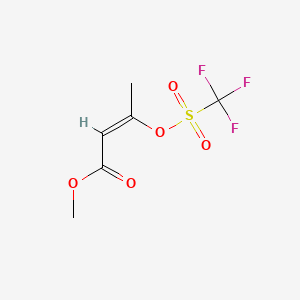

![molecular formula C10H8FNO2S B3047328 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- CAS No. 137660-67-4](/img/structure/B3047328.png)

2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]-

Vue d'ensemble

Description

2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- is a derivative of Thiazolidinedione, which is a biologically important five-membered heterocyclic ring . Thiazolidinedione has been shown to exhibit biological action towards a vast range of targets .

Synthesis Analysis

Thiazolidinedione (TZD) is a privileged and highly utilized scaffold for the development of pharmaceutically active compounds . The synthesis of 2-(4-fluorophenyl)−3-(5-methylisoxazol-3-yl)thiazolidin-4-one was achieved using 3-amino-5-methylisoxazole, 4-fluoro benzaldehyde, and mercaptoacetic acid by a three-component, catalyst-free, and environmentally friendly synthesis .Molecular Structure Analysis

The molecular formula of 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- is C10H8FNO2S. The molecular weight is 225.24 g/mol.Chemical Reactions Analysis

Thiazolidinedione derivatives have been shown to exhibit various types of biological activities . The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .Physical And Chemical Properties Analysis

2,4-Thiazolidinedione exists as a white crystalline solid with a melting point of 123–125°C and is bench stable when kept below 30°C . In terms of solubility, it is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .Applications De Recherche Scientifique

Antitumoral Effect

The compound has shown significant antitumoral effects, particularly in the treatment of glioblastoma . In a preclinical model of glioblastoma, it was found that the compound reduced tumor volume by 90% . This suggests that it could be a promising candidate in the treatment of glioblastoma .

Metabolic Changes Reversion

The compound has been observed to revert behavioral and metabolic changes in a model of glioblastoma . It was able to revert the hypoglycemia and the reduction in body weight caused by glioblastoma . This indicates its potential in managing the metabolic changes associated with this type of cancer .

Behavioral Changes Reversion

In addition to metabolic changes, the compound also reverted the reduction of locomotion caused by the tumor implantation . This suggests its potential in managing the behavioral changes associated with glioblastoma .

Anticancer Activity

Thiazolidine-2,4-dione derivatives, including the compound , have been reported to have various biological activities, including anticancer activity . This makes it a highly prized moiety in the field of medicinal chemistry .

Anti-inflammatory Activity

Thiazolidine-2,4-dione derivatives are known to possess anti-inflammatory properties . This suggests that the compound could be used in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

The compound, being a derivative of Thiazolidine-2,4-dione, has antimicrobial properties . This suggests its potential use in the treatment of various microbial infections .

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives are known to have antihyperglycemic activities . This suggests that the compound could be used in the management of conditions characterized by high blood sugar levels, such as diabetes .

Antioxidant Activity

Thiazolidine-2,4-dione derivatives, including the compound , have been reported to have antioxidant activities . This suggests its potential use in the management of conditions characterized by oxidative stress .

Mécanisme D'action

Target of Action

The primary target of 3-(4-Fluorobenzyl)thiazolidine-2,4-dione is believed to be the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of gene expression, triggering processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells .

Mode of Action

3-(4-Fluorobenzyl)thiazolidine-2,4-dione, like other Thiazolidinedione (TZD) derivatives, is thought to act as an agonist of PPARγ . The anti-tumor action of TZDs is highly complex, involving a variety of genomic and non-genomic effects that can occur independently of PPARγ .

Biochemical Pathways

It is known that pparγ’s regulation in gene expression triggers processes such as proliferation, apoptosis, metastasis, and angiogenesis of cancer cells . Therefore, it is plausible that these pathways could be affected by the compound.

Pharmacokinetics

In a preclinical model of glioblastoma, the compound was administered intragastrically at a dose of 10 mg/kg/day for 15 days . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

In a preclinical model of glioblastoma, it was found that 3-(4-Fluorobenzyl)thiazolidine-2,4-dione reduced tumor volume by 90% . The compound also reverted the hypoglycemia and the reduction in body weight caused by glioblastoma . Additionally, it was able to revert the reduction of locomotion caused by the tumor implantation .

Action Environment

It is known that the compound was administered intragastrically in a preclinical model of glioblastoma , suggesting that the gastrointestinal environment could potentially influence its action and efficacy.

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAZAXSMXJLHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367807 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

CAS RN |

137660-67-4 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-fluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)

![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)